N-phenyl-N'-[2-(2-thienyl)ethyl]urea
Description
N-phenyl-N'-[2-(2-thienyl)ethyl]urea is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 2-(2-thienyl)ethyl group on the adjacent nitrogen. This compound belongs to the broader class of N,N'-disubstituted ureas, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-phenyl-3-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-11-5-2-1-3-6-11)14-9-8-12-7-4-10-17-12/h1-7,10H,8-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLJJUTVIXNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(2-thienyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
- Dissolve phenyl isocyanate in an inert solvent.
- Add 2-(2-thienyl)ethylamine dropwise to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of N-phenyl-N’-[2-(2-thienyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-N’-[2-(2-thienyl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-phenyl-N’-[2-(2-thienyl)ethyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene ring can interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of N-phenyl-N'-[2-(2-thienyl)ethyl]urea, highlighting differences in substituents and functional groups:
Physicochemical Properties
Data from related compounds suggest trends in physical properties:
- Melting Points : Analogues with aromatic substituents (e.g., DPU, CPPU) typically exhibit higher melting points (160–220°C) compared to aliphatic derivatives. The thienylethyl group in this compound may lower the melting point slightly (estimated 140–160°C) due to increased conformational flexibility .
- Solubility : Thiophene-containing derivatives often show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic ureas, attributed to the sulfur atom’s polarity .
Industrial Relevance
- Agrochemicals: Thiophene derivatives are increasingly explored for pest resistance management. This compound’s structural novelty positions it as a candidate for next-generation cytokinins or fungicides .
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